Raloxifene Dimesylate Hydrochloride-d4
Description
Strategic Rationale for Deuterium (B1214612) Labeling of Raloxifene (B1678788)
The deuteration of Raloxifene to create Raloxifene Dimesylate Hydrochloride-d4 is a strategic process designed to enhance its utility in specific research applications. The deuterium atoms are typically introduced into a part of the molecule that is not susceptible to metabolic cleavage. In the case of Raloxifene-d4 (B19274), the four deuterium atoms are located on the ethoxy chain. caymanchem.com
The primary rationale for this specific placement is to create a stable, non-labile label. This ensures that the deuterium atoms are not lost during metabolic processes, which is essential for the compound to serve as a reliable internal standard for the parent molecule, Raloxifene. The increased mass due to the four deuterium atoms (an increase of approximately 4 Da) provides a clear mass shift in mass spectrometric analysis, allowing for the unambiguous differentiation between the labeled internal standard and the unlabeled analyte.
Furthermore, the introduction of deuterium at these positions does not significantly alter the physicochemical properties of the molecule, such as its polarity and solubility, ensuring that it behaves almost identically to the unlabeled Raloxifene during sample extraction, chromatography, and ionization. This near-identical behavior is paramount for an internal standard to accurately compensate for any analytical variability.
Scope and Significance of this compound in Contemporary Research
The primary and most significant application of this compound in contemporary research is its use as an internal standard for the highly sensitive and selective quantification of Raloxifene and its metabolites in biological samples. medchemexpress.comcaymanchem.com This is particularly critical in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of Raloxifene.
Given that Raloxifene undergoes extensive first-pass metabolism, resulting in very low systemic bioavailability of the parent drug, highly sensitive analytical methods are required to measure its concentration in plasma. fda.gov The use of this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the necessary level of sensitivity and accuracy in these measurements.
While the primary role of this compound is as an internal standard, this function is of profound significance. Accurate pharmacokinetic data is fundamental to understanding a drug's behavior in the body, which in turn informs the determination of its efficacy and the design of further clinical trials. Therefore, while not the subject of investigation itself, this compound is an enabling tool for generating critical data on the therapeutic agent, Raloxifene.
Below are data tables detailing the properties of this compound and its related compounds.
Physicochemical Properties of Raloxifene-d4 Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d₄)phenyl)methanone hydrochloride | caymanchem.com |
| Molecular Formula | C₂₈H₂₃D₄NO₄S • HCl | caymanchem.com |
| Molecular Weight | 514.1 g/mol | caymanchem.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |
| Appearance | Solid | caymanchem.com |
CAS Numbers of Raloxifene and Its Labeled and Unlabeled Salt Forms
| Compound Name | CAS Number | Source(s) |
|---|---|---|
| This compound | 2985510-83-4 | lgcstandards.com |
| This compound (Free Base) | 2985510-82-3 | lgcstandards.com |
| Raloxifene Dimesylate Hydrochloride (Unlabeled) | 84449-85-4 | lgcstandards.comsynzeal.com |
| Raloxifene-d4 Hydrochloride | 1188263-47-9 | caymanchem.comsynzeal.com |
Properties
Molecular Formula |
C₃₀H₂₇D₄NO₈S₃ ·HCl |
|---|---|
Molecular Weight |
633.793646 |
Synonyms |
[6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride-d4; |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Integrity of Raloxifene Dimesylate Hydrochloride D4
Chemical Synthesis Pathways of Deuterated Raloxifene (B1678788) Analogs
The synthesis of Raloxifene generally involves a Friedel-Crafts acylation reaction as a key step. heteroletters.org In a common pathway, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) is acylated with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in the presence of a Lewis acid like aluminum chloride. This is followed by a demethylation step to yield the final Raloxifene molecule.
Methodologies for Deuterium (B1214612) Incorporation and Selectivity
The selective introduction of four deuterium atoms onto the ethoxy bridge of the piperidinyl-ethoxy side chain is the most critical aspect of the synthesis. The chemical name (4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d4)phenyl)methanone hydrochloride specifies that both methylene (B1212753) groups (-CH2-CH2-) of the ethoxy linker are fully deuterated (-CD2-CD2-). synzeal.com
Several methodologies can be employed to achieve this specific labeling:
Use of Deuterated Building Blocks: The most straightforward approach involves starting with a commercially available, fully deuterated C2 synthon, such as 1,2-dibromoethane-d4 or ethylene glycol-d4 . For instance, the sodium salt of 4-hydroxybenzoic acid can be alkylated with 1,2-dibromoethane-d4. The resulting bromo-intermediate is then reacted with piperidine (B6355638) to complete the side chain. This method ensures high isotopic enrichment and selectivity at the desired positions from the outset.
Reduction with Deuterated Reagents: An alternative pathway could involve the synthesis of a precursor molecule containing functional groups that can be reduced to form the ethoxy-d4 linker. For example, a precursor containing an alkyne or a di-ester functionality at the appropriate position could be reduced using deuterium gas (D2) with a palladium catalyst or by using a chemical reducing agent like sodium borodeuteride (NaBD4). nih.govnih.gov However, achieving high selectivity and avoiding partial deuteration can be challenging with this method.
The "building block" approach is generally preferred for its regiochemical precision and the high level of deuterium incorporation achievable. princeton.edu
Structural Elucidation and Confirmation of Deuterium Labeling
Once synthesized, the structure and the precise location of the deuterium atoms in Raloxifene-d4 (B19274) must be rigorously confirmed using modern analytical techniques.
Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the incorporation of deuterium. The molecular weight of Raloxifene-d4 is expected to be four mass units greater than its non-deuterated counterpart. medchemexpress.com High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, confirming the elemental formula. In electrospray ionization (ESI-MS), Raloxifene-d4 hydrochloride would show a molecular ion [M+H]+ at m/z 478.2, corresponding to the deuterated free base, in contrast to the m/z 474.2 for unlabeled Raloxifene. nih.gov Fragmentation analysis (MS/MS) can further confirm the location of the label, as fragments containing the piperidinyl-ethoxy-d4 moiety will show a +4 Da mass shift. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive proof of the label's position.
¹H NMR: In the proton NMR spectrum of unlabeled Raloxifene, the protons of the ethoxy linker (-O-CH₂-CH₂-N-) appear as distinct multiplets. In the spectrum of successfully synthesized Raloxifene-d4, these signals would be absent or significantly diminished, confirming the substitution of protons with deuterium. rsc.org
¹³C NMR: The carbon signals for the deuterated carbons (-CD₂-CD₂-) will appear as multiplets due to C-D coupling and will have a characteristic upfield isotopic shift compared to the corresponding signals in the unlabeled compound.
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a clean spectrum showing signals only from the labeled positions, thus confirming their chemical environment.
Assessment of Isotopic Purity and Enrichment in Synthesized Batches
Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). Isotopic enrichment is the percentage of deuterium at a specific labeled position.
Mass Spectrometry: HR-MS is a powerful tool for quantifying isotopic purity. rsc.org By analyzing the isotopic cluster of the molecular ion, the relative abundances of the d0, d1, d2, d3, d4, and d5+ species can be determined. The isotopic purity is calculated from the ratio of the desired d4 ion intensity to the sum of all relevant isotopic ion intensities.
Table 1: Hypothetical Isotopic Distribution Data for a Batch of Raloxifene-d4 from HR-MS
| Isotopic Species | Mass (m/z) | Relative Abundance (%) |
| Raloxifene-d0 | 474.2 | 0.3 |
| Raloxifene-d1 | 475.2 | 0.5 |
| Raloxifene-d2 | 476.2 | 0.8 |
| Raloxifene-d3 | 477.2 | 1.2 |
| Raloxifene-d4 | 478.2 | 97.1 |
| Raloxifene-d5 | 479.2 | 0.1 |
| This interactive table demonstrates how isotopic purity is determined. The calculated isotopic purity for this batch would be 97.1%. |
NMR Spectroscopy: ¹H NMR can also be used to assess isotopic enrichment by quantifying any residual proton signals at the deuterated positions. rsc.org The integration of these small signals relative to the integration of a known, non-deuterated proton signal in the molecule (e.g., an aromatic proton) allows for the calculation of the percentage of non-deuterated species.
Impurity Profiling and Characterization in Synthetic Raloxifene Dimesylate Hydrochloride-d4
The impurity profile of Raloxifene-d4 is expected to be similar to that of unlabeled Raloxifene, containing process-related impurities from the synthesis. researchgate.net Additionally, isotope-related impurities can be present.
Process-Related Impurities: During the synthesis of Raloxifene, several impurities can form and may also be present in the deuterated batch. These include byproducts from incomplete reactions or side reactions. researchgate.netresearchgate.net A systematic study identified several such impurities. researchgate.net
Table 2: Common Process-Related Impurities in Raloxifene Synthesis
| Impurity Name | Common Source/Type |
| Raloxifene-N-Oxide | Oxidation of the piperidine nitrogen researchgate.net |
| Raloxifene EP Impurity A | Dimerization byproduct researchgate.net |
| Raloxifene EP Impurity B | Positional isomer researchgate.net |
| Raloxifene Dimer | Dimerization byproduct researchgate.net |
| [6-Hydroxy-2-(4-methoxy phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy) phenyl]-methanone | Incomplete demethylation researchgate.net |
| [2-(4-hydroxy-phenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone | Incomplete demethylation researchgate.net |
| This interactive table lists potential chemical impurities that must be monitored in the final deuterated product. |
Isotope-Related Impurities: These are unique to the synthesis of labeled compounds. They consist of molecules with an incorrect number of deuterium atoms (e.g., d0, d1, d2, d3). These impurities arise from isotopically impure deuterating agents or from unintended hydrogen-deuterium exchange reactions during synthesis. Their presence is quantified during the isotopic purity assessment.
Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are essential for separating and identifying both chemical and isotopic impurities, ensuring the quality and reliability of this compound for its intended applications. researchgate.netbvsalud.org
Advanced Analytical Methodologies Employing Raloxifene Dimesylate Hydrochloride D4 As an Internal Standard
Principles of Quantitative Bioanalysis with Stable Isotope Internal Standards
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for ensuring the accuracy, precision, and robustness of the analytical method. researchgate.netresearchgate.net The primary role of an internal standard is to correct for the variability that can occur during various stages of the analytical workflow, including sample preparation (dilutions, extraction, evaporation), chromatographic separation, and mass spectrometric detection. researchgate.netresearchgate.netscispace.com The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Raloxifene (B1678788) Dimesylate Hydrochloride-d4 for the quantification of raloxifene. aptochem.comkcasbio.com These SIL internal standards are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.comacanthusresearch.com Because deuterium is abundant in organic molecules, its use is often preferred and more cost-effective compared to ¹³C or ¹⁵N. aptochem.com An ideal SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte, meaning it behaves similarly during extraction and chromatography and exhibits a similar ionization response in the mass spectrometer. aptochem.comacanthusresearch.com
Isotope Dilution Mass Spectrometry (IDMS) Framework
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that combines the high sensitivity and selectivity of mass spectrometry with the precision afforded by isotopically labeled internal standards. fda.govosti.gov The fundamental principle of IDMS involves adding a known amount of a stable isotope-labeled standard (the "spike" or "tracer"), like Raloxifene-d4 (B19274), to a sample containing an unknown quantity of the native analyte (raloxifene). osti.govrsc.org After the addition, the sample is homogenized to ensure complete mixing and isotopic equilibrium. rsc.org
The sample is then processed and analyzed by a mass spectrometer. Since the labeled standard is chemically identical to the analyte, any loss of material during sample preparation or fluctuations in instrument response will affect both the analyte and the standard proportionally. researchgate.netosti.gov The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio difference. americanlaboratory.com Quantification is achieved by measuring the isotope ratio of the spiked sample. osti.gov This response ratio of the analyte to the internal standard is then used to calculate the absolute concentration of the analyte in the original sample by interpolating from a calibration curve. nih.gov This methodology provides the highest possible analytical specificity for quantitative determinations and is considered a reference technique for accuracy. researchgate.netfda.govnih.gov
Advantages of Deuterated Analogs for Matrix Effect Compensation
One of the most significant challenges in bioanalysis using LC-MS is the "matrix effect". kcasbio.com This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. kcasbio.comnih.gov This can compromise the accuracy, precision, and reliability of the quantitative data. nih.gov
Deuterated analogs, such as Raloxifene-d4, are highly effective at compensating for these matrix effects. kcasbio.com Because a SIL internal standard has virtually the same chemical structure and chromatographic behavior as the analyte, it typically co-elutes from the liquid chromatography column. aptochem.comkcasbio.com As a result, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix at the same retention time. kcasbio.comscispace.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification. kcasbio.com While SIL internal standards are the preferred choice, it is important to note that in some cases, a slight difference in retention time caused by the deuterium isotope effect can lead to differential ion suppression, which must be carefully evaluated during method development. researchgate.netmyadlm.org
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly its tandem mass spectrometry variant (LC-MS/MS), has become a cornerstone of modern bioanalytical science due to its exceptional sensitivity and selectivity. scispace.comnih.gov This technique is widely used for the quantitative determination of drugs and their metabolites in complex biological matrices. nih.govthermofisher.com In this setup, the liquid chromatograph separates the components of a mixture, and the mass spectrometer serves as a highly specific and sensitive detector, identifying and quantifying the compounds as they elute from the chromatographic column. americanlaboratory.com The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides outstanding specificity, allowing for the precise measurement of target analytes even in the presence of interfering background components. americanlaboratory.comnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle-size columns (typically <2 μm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful platform for demanding bioanalytical applications, such as the quantification of raloxifene and its metabolites in human plasma. nih.govthermofisher.com In these applications, Raloxifene-d4 is employed as the internal standard to ensure accuracy. thermofisher.com The method involves extracting raloxifene and its glucuronide metabolites from plasma, often using solid-phase extraction (SPE), followed by separation and detection via UPLC-MS/MS. thermofisher.com The high sensitivity of this method allows for the quantification of raloxifene at very low concentrations, with lower limits of quantification reported in the range of 0.02 to 0.20 ng/mL in human plasma. thermofisher.comresearchgate.net
The choice of chromatographic column is critical for achieving the desired separation of the analyte from its metabolites and endogenous matrix components. For the analysis of raloxifene and its metabolites using Raloxifene-d4 as an internal standard, reversed-phase columns are commonly employed. thermofisher.comnih.gov
C18 (Octadecylsilyl) Columns: C18 columns are the most widely used in reversed-phase chromatography due to their hydrophobicity and versatile separation capabilities. They are effective for separating moderately polar compounds like raloxifene. Several validated methods for raloxifene quantification have utilized C18 columns, demonstrating good chromatographic performance. nih.govresearchgate.netnih.gov For instance, a method for the simultaneous estimation of raloxifene and cladrin in rat plasma used an Xbridge Shield RP-18 column (4.6 × 50 mm, 5 μm). nih.gov
PFP (Pentafluorophenyl) Columns: PFP columns offer an alternative selectivity compared to traditional alkyl chain phases like C18. thermofisher.com The pentafluorophenyl phase provides multiple retention mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. This can be particularly advantageous for separating structurally similar compounds, such as the glucuronide metabolites of raloxifene (raloxifene-4'-glucuronide and raloxifene-6-glucuronide). A method developed for the determination of raloxifene and its two main metabolites successfully used a Hypersil GOLD PFP column, which provided excellent separation of the two glucuronide isomers. thermofisher.com
Table 1: Examples of Chromatographic Columns Used in Raloxifene Analysis This is an interactive table. You can sort and filter the data.
| Analyte(s) | Internal Standard | Column Type | Column Dimensions | Application | Reference |
|---|---|---|---|---|---|
| Raloxifene, Raloxifene-4-glucuronide, Raloxifene-6-glucuronide | Raloxifene-d4 | Hypersil GOLD PFP | 50 x 2.1 mm, 1.9 µm | Determination in human plasma | thermofisher.com |
| Raloxifene, Cladrin | - | Xbridge Shield RP-18 | 4.6 x 50 mm, 5 µm | Simultaneous estimation in rat plasma | nih.gov |
| Raloxifene | Raloxifene-d4 | Agilent Zorbax SB-C18 | 150 x 4.6 mm, 5 µm | Bioequivalence study in human plasma | researchgate.net |
The mobile phase composition is a key parameter that is optimized to achieve efficient chromatographic separation with good peak shape and reasonable run times. In reversed-phase LC-MS/MS analysis of raloxifene, the mobile phase typically consists of an aqueous component and an organic solvent. thermofisher.comnih.gov
The organic component is usually acetonitrile (B52724) or methanol (B129727), chosen for its compatibility with mass spectrometry and its ability to elute the analytes. researchgate.netnih.gov The aqueous component often contains additives like formic acid or ammonium (B1175870) acetate (B1210297) to control the pH and improve the ionization efficiency of the analytes in the MS source, which is crucial for achieving high sensitivity. thermofisher.comresearchgate.netnih.gov
Optimization can involve either isocratic elution (constant mobile phase composition) or gradient elution (composition changes over time). Gradient elution is frequently used for complex samples to effectively separate analytes with different polarities and to elute highly retained components, shortening the total analysis time. thermofisher.com For example, a gradient method using 0.1% formic acid in water and 0.1% formic acid in acetonitrile was used to separate raloxifene and its glucuronide metabolites. thermofisher.com
Table 2: Examples of Mobile Phase Compositions for Raloxifene Analysis This is an interactive table. You can sort and filter the data.
| Analyte(s) | Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
|---|---|---|---|---|
| Raloxifene, Raloxifene-4-glucuronide, Raloxifene-6-glucuronide | 0.1% Formic acid in water | 0.1% Formic acid in acetonitrile | Gradient | thermofisher.com |
| Raloxifene, Cladrin | 0.1% aqueous solution of formic acid | Acetonitrile | Isocratic (30:70 v/v) | nih.gov |
| Raloxifene | 5 mmol/L ammonium acetate solution with 0.1% formic acid | Methanol | Isocratic (35:65 v/v) | researchgate.net |
Specific Mass Transitions (MRM) for Raloxifene Dimesylate Hydrochloride-d4 and Metabolites
In tandem mass spectrometry (MS/MS), particularly utilizing a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis. This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for a particular analyte. For Raloxifene analysis, specific MRM transitions are established for the parent drug, its major metabolites, and the deuterated internal standard, Raloxifene-d4.
The use of a stable isotope-labeled internal standard like Raloxifene-d4 is crucial because it co-elutes with the analyte and experiences similar ionization effects and fragmentation, but is distinguishable by its mass. This allows for accurate correction of any analyte loss during sample preparation and instrumental analysis. nih.govnih.gov A validated LC-MS/MS method for determining Raloxifene in human plasma after enzymatic hydrolysis of its glucuronide conjugates used the transition m/z 478→m/z 116 for the Raloxifene-d4 internal standard. thermofisher.com In contrast, the non-deuterated Raloxifene was monitored using the transition m/z 474→m/z 112. thermofisher.com
The major metabolites of Raloxifene are its glucuronide and sulfate (B86663) conjugates. thermofisher.comresearchgate.net Methods have been developed to simultaneously quantify these metabolites alongside the parent compound. researchgate.net The selection of specific MRM transitions is fundamental to the development of these robust bioanalytical methods.
Below is a table summarizing typical MRM transitions used in the analysis of Raloxifene, its key metabolites, and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Raloxifene (RAL) | 474.0 | 112.0 | Positive |
| Raloxifene-d4 (Internal Standard) | 478.0 | 116.0 | Positive |
| Raloxifene-4'-glucuronide (R4G) | 650.2 | 474.2 | Positive |
| Raloxifene-6-glucuronide (R6G) | 650.2 | 474.2 | Positive |
| Raloxifene-6-sulfate | 552.1 | 472.3 | Negative |
This table compiles data from representative analytical methods. Specific values may vary slightly based on instrumentation and experimental conditions. thermofisher.comthermofisher.comresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the predominant technique for the quantification of Raloxifene and its metabolites in biological fluids, with Raloxifene-d4 serving as the internal standard. thermofisher.comnih.gov This approach combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.gov
Numerous validated LC-MS/MS methods have been published, demonstrating the robustness of this technique for pharmacokinetic and bioequivalence studies. thermofisher.comnih.gov A common feature of these methods is the use of reversed-phase chromatography. For instance, a method for the simultaneous estimation of Raloxifene and Cladrin in rat plasma utilized an RP-18 Xbridge Shield column (4.6 x 50 mm, 5 µm). nih.gov Another study employed a Hypersil GOLD PFP (pentafluorophenyl) column, which offers alternative selectivity compared to standard alkyl chain phases, to achieve excellent separation of Raloxifene and its two glucuronide metabolites. thermofisher.com The use of deuterated internal standards can sometimes lead to slight shifts in retention time compared to the unlabeled analyte, a factor that must be managed during method development and data processing. skyline.ms
The mobile phases typically consist of an aqueous component, often with an additive like formic acid or ammonium acetate to improve ionization, and an organic solvent such as acetonitrile or methanol. thermofisher.comnih.gov Gradient elution is frequently employed to ensure adequate separation of the metabolites from the parent drug and from endogenous matrix components, all within a short analysis time. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
While LC-MS is the most common method for Raloxifene analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another potential analytical platform. However, the direct analysis of Raloxifene by GC-MS presents significant challenges due to the molecule's characteristics. Raloxifene is a relatively large, polar molecule with low volatility and poor thermal stability, containing multiple hydroxyl groups. chitkara.edu.in
For a compound to be suitable for GC analysis, it must be volatile and thermally stable enough to be vaporized in the injector port without degradation. jfda-online.com Compounds like Raloxifene that lack these properties require a chemical derivatization step prior to GC-MS analysis. jfda-online.comsigmaaldrich.com Derivatization converts polar functional groups (like the hydroxyl groups on Raloxifene) into less polar, more volatile, and more thermally stable derivatives. jfda-online.com Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Key considerations for GC-MS analysis of Raloxifene would include:
Derivatization: An essential and potentially complex step that requires optimization of reaction conditions (reagent, temperature, time) to ensure complete conversion of the analyte. jfda-online.comsigmaaldrich.com
Thermal Stability: Even after derivatization, the thermal stability of the resulting compound in the high-temperature environment of the GC inlet and column must be confirmed to prevent degradation and ensure accurate quantification.
Internal Standard Compatibility: Raloxifene-d4 would also need to undergo the same derivatization reaction with similar efficiency as the unlabeled analyte to be an effective internal standard.
Given these complexities and the straightforward applicability of LC-MS for such molecules, GC-MS is generally not the preferred method for the routine analysis of Raloxifene and its metabolites.
Advanced Mass Spectrometry Techniques
High-Resolution Accurate Mass (HRAM) Spectrometry
High-Resolution Accurate Mass (HRAM) spectrometry, often performed on instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers, offers significant advantages for the analysis of compounds in complex matrices. thermofisher.comnih.govazolifesciences.com HRAM provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. azolifesciences.com This high mass accuracy allows for the determination of an ion's elemental formula, providing a much higher degree of confidence in compound identification compared to nominal mass instruments like standard triple quadrupoles. nih.gov
In the context of analyzing Raloxifene with Raloxifene-d4 as an internal standard, HRAM offers several key benefits:
Enhanced Selectivity: The high resolving power of HRAM instruments can distinguish between ions with very similar m/z values. thermofisher.comnih.gov This is crucial for separating the analyte signal from isobaric interferences from the biological matrix, which could otherwise lead to inaccurate results. thermofisher.com
Confident Identification: By providing an accurate mass measurement, HRAM can confirm the identity of Raloxifene and its metabolites, reducing the ambiguity that can arise in complex samples.
Isotopic Resolution: HRAM can resolve the isotopic pattern of a molecule, which can further aid in its identification and help differentiate it from background noise. thermofisher.com
While traditional targeted quantification is often performed using MRM on triple quadrupole instruments, HRAM platforms offer powerful alternative approaches, such as parallel reaction monitoring (PRM), which combines precursor ion selection with high-resolution, accurate-mass detection of all product ions. nih.gov
Ionization Source Selection (e.g., Electrospray Ionization - ESI, Heated Electrospray Ionization - HESI)
The choice of ionization source is a critical parameter in developing a sensitive and robust mass spectrometry method. The ionization source is responsible for converting the analyte molecules eluting from the HPLC column into gas-phase ions that can be analyzed by the mass spectrometer. For a molecule like Raloxifene, which is polar and amenable to protonation, electrospray-based techniques are highly effective.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, thermally labile, and large molecules. It generates ions directly from a liquid solution, making it seamlessly compatible with HPLC. Methods for Raloxifene analysis have successfully employed ESI in positive ion mode.
Heated Electrospray Ionization (HESI): HESI is a variation of ESI that incorporates heated nitrogen gas to aid in the desolvation of the droplets formed during the electrospray process. thermofisher.com This enhanced desolvation can improve ionization efficiency and signal intensity for certain compounds, leading to better sensitivity. A method for the determination of Raloxifene and its glucuronide metabolites in human plasma successfully utilized a HESI source operating in positive polarity. thermofisher.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another option that is suitable for a wide range of compounds, including those that are less polar than typical ESI analytes. One validated method for Raloxifene in human plasma employed an APCI interface, also in positive ion mode. thermofisher.com
The optimal ionization source is typically determined empirically during method development to achieve the best sensitivity and stability for the specific analytes and matrix being studied.
Sophisticated Sample Preparation for Complex Biological Matrices
The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine, tissue) and remove interfering substances like proteins, lipids, and salts that can compromise the analytical results. ijpsjournal.comnih.gov For Raloxifene analysis, several sophisticated techniques are employed to ensure clean extracts and reliable quantification.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.govijpsjournal.com It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Modern SPE Formats: Recent innovations have led to more efficient and high-throughput SPE formats. For instance, a method for Raloxifene and its metabolites used a Thermo Scientific™ SOLAµ™ SCX 96-well plate. thermofisher.com This format is designed for low elution volumes, which increases sensitivity, and its frit-less design enhances reproducibility. thermofisher.com Other advanced sorbents, such as the Oasis PRiME HLB, offer simplified protocols by eliminating the need for conditioning and equilibration steps. nih.gov Micro-elution SPE (µSPE) is particularly valuable for extracting intact proteins and other molecules from various biological matrices. nih.gov
Protein Precipitation (PPT): This is a simpler and faster method where a large excess of an organic solvent (like acetonitrile or methanol) or an acid is added to the plasma or serum sample. researchgate.netijpsjournal.com This denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant containing the analyte is then analyzed. While fast, PPT is often less clean than SPE and may result in more significant matrix effects. nih.gov One study found that a mixture of methanol and acetonitrile (2:1) provided the best recovery for Raloxifene and its metabolites from plasma. researchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase). orientjchem.org While a classic technique, modern variations aim to reduce solvent consumption and improve efficiency. orientjchem.org
The choice of sample preparation technique depends on the required sensitivity, the complexity of the matrix, the properties of the analyte, and the desired sample throughput. For robust and sensitive bioanalysis of Raloxifene, SPE is often the preferred method due to its superior cleanup capabilities. nih.gov
Solid-Phase Extraction (SPE) Methodologies
Solid-phase extraction is a highly selective sample preparation technique used to isolate analytes from complex matrices like plasma or urine. The process involves passing the liquid sample through a solid sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. The use of Raloxifene-d4 is critical in these multi-step procedures to ensure accurate quantification.
A robust and sensitive method for the simultaneous determination of raloxifene and its glucuronide metabolites in human plasma utilizes this approach. thermofisher.comthermofisher.com In this method, Raloxifene-d4 is added to the plasma sample as the internal standard before extraction. thermofisher.comthermofisher.com The sample is then processed using a 96-well SPE plate (e.g., Thermo Scientific™ SOLAµ™ SCX), which is designed for reproducibility even with low sample volumes. thermofisher.com The extraction procedure involves conditioning the sorbent, loading the pre-treated plasma sample, washing away impurities, and finally eluting the purified raloxifene and Raloxifene-d4 for LC-MS/MS analysis. thermofisher.com The near-identical recovery and ionization response of Raloxifene-d4 to the native analyte allows for precise correction of any variability during the extraction process. thermofisher.com
Another validated LC-MS/MS method for determining raloxifene and its glucuronides in human urine also employs a simple SPE procedure for sample cleanup prior to analysis, highlighting the versatility of this technique across different biological matrices. researchgate.netnih.gov Recoveries in such methods are typically high, often exceeding 92%, with excellent precision. researchgate.netnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Analyte(s) | Raloxifene (RAL), Raloxifene-4-glucuronide (R4G), Raloxifene-6-glucuronide (R6G) | thermofisher.comthermofisher.com |
| Internal Standard | Raloxifene-d4 | thermofisher.comthermofisher.com |
| Biological Matrix | Human Plasma, Human Urine | thermofisher.comresearchgate.netnih.gov |
| Extraction Technology | Solid-Phase Extraction (SPE), e.g., SOLAµ SCX 96-well plate | thermofisher.comthermofisher.com |
| Elution Solvent | Methanol with 5.0% Ammonia | thermofisher.com |
| Analytical Instrumentation | LC-MS/MS (e.g., Thermo Scientific TSQ Vantage) | thermofisher.comthermofisher.com |
| Linearity Range (RAL) | 0.02 to 2 ng/mL | thermofisher.com |
| Recovery | >71% (Plasma); >92.5% (Urine) | researchgate.netnih.govnih.gov |
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction is a classic sample preparation method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for separating compounds from interfering matrix components based on their relative polarity. The inclusion of an appropriate internal standard is crucial to account for incomplete extraction and volume variations.
A validated LC-UV method for quantifying raloxifene in rat plasma utilizes an LLE technique. scielo.br In this procedure, an internal standard is added to the plasma sample, followed by an organic extraction solvent such as methyl tert-butyl ether (MTBE). scielo.br The mixture is vortexed and centrifuged to ensure thorough mixing and subsequent separation of the organic and aqueous layers. scielo.br The organic supernatant containing the analyte and internal standard is then transferred, evaporated to dryness, and reconstituted for chromatographic analysis. scielo.br
While the referenced study employed dexamethasone (B1670325) as the internal standard, the ideal choice for an LC-MS/MS based method would be a stable isotope-labeled standard like Raloxifene-d4. Because Raloxifene-d4 has the same partition coefficient as the unlabeled raloxifene, it tracks the analyte's behavior precisely between the two liquid phases. This ensures that any physical loss of the analyte during the extraction steps is accurately mirrored by the internal standard, leading to highly reliable and reproducible quantification. The recovery of raloxifene from plasma using LLE has been reported to be greater than 90%. scielo.br
| Parameter | Description | Reference |
|---|---|---|
| Analyte(s) | Raloxifene Hydrochloride | scielo.br |
| Ideal Internal Standard | Raloxifene-d4 | |
| Biological Matrix | Rat Plasma | scielo.br |
| Extraction Technology | Liquid-Liquid Extraction (LLE) | scielo.br |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | scielo.br |
| Analytical Instrumentation | LC-UV (HPLC with UV detection) | scielo.br |
| Linearity Range | 25 ng/mL to 1000 ng/mL | scielo.br |
| Recovery | >90% | scielo.br |
Protein Precipitation Strategies
Protein precipitation is one of the simplest, fastest, and most common methods for sample preparation in bioanalysis. It involves adding a water-miscible organic solvent to a biological sample (e.g., plasma) to denature and precipitate large protein molecules, which would otherwise interfere with the analysis. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.
A one-step protein precipitation method has been successfully developed for the simultaneous quantification of raloxifene and its metabolites in rat plasma. nih.govnih.gov This strategy is particularly useful for high-throughput pharmacokinetic studies. In the procedure, a precipitation solvent is added to a small volume of plasma containing an internal standard. nih.gov Research has shown that a mixed solvent system, such as methanol and acetonitrile (2:1, v/v), provides superior extraction recovery for both the hydrophobic parent drug (raloxifene) and its more hydrophilic metabolites compared to using either solvent alone. nih.gov After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is evaporated and reconstituted for LC-MS/MS analysis. nih.gov
The study cited used formononetin (B1673546) as an internal standard; however, for the most accurate and robust analysis, Raloxifene-d4 is the preferred internal standard. nih.gov Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a significant challenge in protein precipitation due to its lower cleanup efficiency compared to SPE or LLE. Raloxifene-d4 co-elutes with raloxifene and experiences the same ionization effects, allowing it to provide an accurate correction factor, which is essential for reliable results in LC-MS/MS-based assays.
| Parameter | Description | Reference |
|---|---|---|
| Analyte(s) | Raloxifene, Raloxifene-6-glucuronide, Raloxifene-4′-glucuronide, Raloxifene-6-sulfate | nih.govnih.gov |
| Ideal Internal Standard | Raloxifene-d4 | |
| Biological Matrix | Rat Plasma, Rabbit Plasma | nih.govresearchgate.net |
| Extraction Technology | Protein Precipitation | nih.govnih.gov |
| Precipitation Solvent | Methanol/Acetonitrile (2:1, v/v) | nih.gov |
| Analytical Instrumentation | UHPLC-MS/MS (e.g., AB SCIEX QTRAP 5500) | nih.govnih.gov |
| Linearity Range (Raloxifene) | 0.195–200 nM | nih.govnih.gov |
| Recovery | >85% with mixed solvent | nih.gov |
Rigorous Bioanalytical Method Validation and Quality Assurance for Raloxifene Dimesylate Hydrochloride D4 Assays
Comprehensive Validation Parameters for Bioanalytical Methods
Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. For bioanalytical assays utilizing Raloxifene-d4 (B19274) as an internal standard for the quantification of raloxifene (B1678788), this involves a thorough evaluation of several key performance parameters.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. In the context of bioanalytical assays, this includes endogenous matrix components, metabolites, and other concomitant medications. nih.gov For methods quantifying raloxifene using Raloxifene-d4, specificity is typically achieved through a combination of chromatographic separation and mass spectrometric detection.
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are developed to achieve baseline separation of raloxifene from potential interferents. jchr.orgjocpr.com The peak purity of the analyte is often assessed to confirm that the chromatographic peak is homogenous and free from co-eluting substances. jchr.orgjocpr.com In forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and photolysis, the method must demonstrate that it can separate the intact drug from its degradation products. jocpr.comijrrjournal.com The use of a selective detector, such as a tandem mass spectrometer (MS/MS), further enhances specificity, as it monitors for a specific mass-to-charge ratio transition unique to the analyte and the internal standard, Raloxifene-d4.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument. A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard, Raloxifene-d4) against known concentrations of the analyte. jocpr.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Multiple studies on raloxifene quantification have demonstrated excellent linearity, with correlation coefficients (r or r²) consistently exceeding 0.99. jchr.orgijrrjournal.comresearchgate.netresearchgate.net The specific linear range varies depending on the method's sensitivity and intended application.
Table 1: Reported Linearity Ranges for Raloxifene Assays
| Linearity Range | Correlation Coefficient (r or r²) | Method | Source(s) |
|---|---|---|---|
| 10 - 60 µg/mL | r² = 0.999 | RP-HPLC | ijrrjournal.com |
| 40 - 200 ng/mL | r > 0.999 | HPLC | jchr.org |
| 10 - 200 µg/mL | r² = 0.991 | RP-HPLC | researchgate.net |
| 1.0 - 250 µg/mL | r = 0.9999 | RP-HPLC | researchgate.net |
| 0.4 - 50 µg/mL | r = 0.998 | HPLC | nih.gov |
| 20 - 120 µg/mL | R² = 0.995 | Colorimetric | nih.gov |
This table is interactive. You can sort and filter the data.
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. europa.eu
For bioanalytical methods, intra-day and inter-day precision are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day and on different days, respectively. europa.eu The precision is expressed as the percentage relative standard deviation (%RSD), which should generally be less than 15% (or 20% at the LLOQ). Accuracy is expressed as the percentage of the nominal concentration. In numerous validated methods for raloxifene, the %RSD for both intra-day and inter-day precision has been consistently found to be less than 2%, indicating high precision. ijrrjournal.comresearchgate.netnih.gov
Table 2: Accuracy and Precision Data for Raloxifene Assays
| Parameter | Concentration Levels | Acceptance Criteria (%RSD) | Reported Finding (%RSD) | Source(s) |
|---|---|---|---|---|
| Intra-day Precision | Low, Medium, High | < 15% | < 2% | ijrrjournal.comresearchgate.netnih.gov |
| Inter-day Precision | Low, Medium, High | < 15% | < 2% | ijrrjournal.comresearchgate.netnih.gov |
This table is interactive. You can sort and filter the data.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. quanterix.com The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govquanterix.com The LLOQ is a critical parameter for pharmacokinetic studies, as it determines the ability to characterize the terminal elimination phase of the drug.
The determination of these limits is dependent on the sensitivity of the chosen analytical instrument and method. For raloxifene assays, these values can range from the low nanogram per milliliter (ng/mL) level, typical for highly sensitive LC-MS/MS methods, to the microgram per milliliter (µg/mL) level for HPLC-UV methods. jchr.orgresearchgate.netresearchgate.net
Table 3: Reported LOD and LLOQ for Raloxifene Assays
| Method | Limit of Detection (LOD) | Lower Limit of Quantitation (LLOQ) | Source(s) |
|---|---|---|---|
| RP-HPLC | 6.76 ng/mL | 20.48 ng/mL | researchgate.net |
| HPLC | 4 µg/mL | 8 µg/mL | jchr.org |
| RP-HPLC | 0.267 µg/mL | 0.813 µg/mL | researchgate.net |
| HPLC | 1.08 µg/mL | 3.26 µg/mL | nih.gov |
| Colorimetric | 1.807 µg/mL | 5.47 µg/mL | nih.gov |
This table is interactive. You can sort and filter the data.
Recovery is a measure of the efficiency of an extraction procedure, comparing the amount of analyte in the final extract to the amount initially present in the biological matrix. It is an important parameter to evaluate as it can affect the accuracy and precision of the method. The recovery of the internal standard, Raloxifene-d4, should be consistent with that of the analyte.
Various sample preparation techniques are employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being common. LLE has been noted for providing high recovery rates for raloxifene from human plasma. jchr.org Studies report high and consistent recovery for raloxifene, often ranging from 97% to over 100%, ensuring that the extraction process is efficient and reproducible. jchr.orgjocpr.comresearchgate.net
Table 4: Recovery Data for Raloxifene Assays
| Extraction Method | Recovery Range (%) | Analyte Concentration | Source(s) |
|---|---|---|---|
| Liquid-Liquid Extraction | 97.30 - 98.44 % | Various | jchr.org |
| UPLC Method | 99.8 - 100.2 % | Bulk Drug | jocpr.com |
| UPLC Method (Impurities) | 98.5 - 102.5 % | Spiked Samples | jocpr.com |
This table is interactive. You can sort and filter the data.
The matrix effect is the alteration of ionization efficiency of the analyte and internal standard by the presence of co-eluting, undetected components from the biological matrix. It is a significant concern in mass spectrometry-based bioanalysis. These effects can lead to inaccurate quantification if not properly addressed.
Assessment involves comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The most effective strategy to compensate for the matrix effect is the use of a stable isotope-labeled internal standard, such as Raloxifene Dimesylate Hydrochloride-d4. nih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by the matrix effect is normalized, thereby significantly improving the accuracy and precision of the assay. nih.gov
Stability of this compound in Various Analytical and Storage Conditions
Ensuring the stability of a deuterated internal standard like this compound is paramount for the integrity of bioanalytical data. Its purpose is to mimic the analyte (Raloxifene) through the extraction and analysis process; therefore, it must not degrade or change chemically under the various conditions it is exposed to. Stability is evaluated under a range of anticipated analytical and storage scenarios.
Long-Term Storage Stability: For long-term storage, Raloxifene-d4 is typically kept at -20°C as a solid. caymanchem.com Under these conditions, it has been shown to be stable for at least four years. caymanchem.com Stock solutions, often prepared in solvents like methanol (B129727) or DMSO, are also stored at low temperatures to prevent degradation. caymanchem.comijrrjournal.com
Plasma and Biological Matrix Stability: In bioanalytical assays, the stability of the internal standard within the biological matrix (e.g., human or rat plasma) is critical. scielo.br This is assessed through several tests:
Freeze-Thaw Stability: This test evaluates the stability of the compound after multiple cycles of freezing and thawing, which mimics the handling of clinical samples. scielo.br
Short-Term/Bench-Top Stability: This assesses the compound's stability in the matrix at room temperature for a duration that reflects the time samples might spend on a lab bench during processing. scielo.br
Post-Processing Stability: This determines if the compound remains stable in the processed sample (e.g., reconstituted extract) while waiting for injection in an autosampler. scielo.br
Studies on the non-labeled form, Raloxifene Hydrochloride, provide a strong basis for the expected stability of its deuterated counterpart. For instance, Raloxifene has been shown to be stable in rat plasma for 45 days at -80°C and for at least 6 hours after processing. scielo.br The structural similarity and identical chemical properties (aside from the isotopic labeling) mean that Raloxifene-d4 is expected to exhibit comparable stability throughout these procedures. scispace.com Humidity has been identified as a factor affecting the chemical stability of Raloxifene tablets, underscoring the need for controlled, waterproof storage conditions. sld.cu
Table 1: Summary of Stability Conditions and Findings for Raloxifene-d4
| Condition | Matrix/Solvent | Temperature | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Long-Term Storage | Solid | -20°C | ≥ 4 years | Stable | caymanchem.com |
| Stock Solution | Methanol | -20°C | Not specified | Standard practice for stability | ijrrjournal.comaphl.org |
| Freeze-Thaw Cycles | Rat Plasma | -80°C to Room Temp | 3 cycles | Stable (inferred from Raloxifene studies) | scielo.br |
| Post-Processing | Reconstituted Extract | 4°C (Autosampler) | 6 hours | Stable (inferred from Raloxifene studies) | scielo.br |
Establishment and Analysis of Quality Control (QC) Samples
Quality Control (QC) samples are indispensable for accepting or rejecting the results of a bioanalytical run. They are prepared by spiking a known amount of the analyte (Raloxifene) and a constant amount of the internal standard (this compound) into the same biological matrix as the unknown samples. scielo.br The use of a deuterated internal standard is recommended to correspond with each analyte. aphl.org
Typically, QC samples are prepared at a minimum of three concentration levels:
Low QC (LQC): Near the lower limit of quantification (LLOQ).
Medium QC (MQC): In the mid-range of the calibration curve.
High QC (HQC): Near the upper limit of quantification (ULOQ).
These QC samples are analyzed alongside a calibration curve and the unknown study samples in each analytical batch. nih.gov The calculated concentrations of the QCs are compared against their nominal values to assess the accuracy and precision of the run. researchgate.net According to regulatory guidelines, the acceptance criteria for a run typically require that at least two-thirds of the QC samples are within ±15% of their nominal values (±20% at the LLOQ). scispace.com The precision, measured as the relative standard deviation (%RSD), should also not exceed 15% (20% at the LLOQ). scielo.br This process ensures that the analytical method is performing consistently and reliably throughout the analysis of study samples. researchgate.netresearchgate.net
Table 2: Example of Quality Control Sample Scheme for a Raloxifene Assay
| QC Level | Typical Concentration Range (Raloxifene) | Internal Standard (Raloxifene-d4) Concentration | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision, %RSD) | Reference |
|---|---|---|---|---|---|
| Low (LQC) | 3x LLOQ (e.g., 30 ng/mL) | Constant across all samples | ±20% of nominal | ≤20% | scielo.brresearchgate.net |
| Medium (MQC) | Mid-range (e.g., 300-500 ng/mL) | Constant across all samples | ±15% of nominal | ≤15% | scielo.brresearchgate.net |
| High (HQC) | ~75-85% of ULOQ (e.g., 900 ng/mL) | Constant across all samples | ±15% of nominal | ≤15% | scielo.brresearchgate.net |
Implementation of Quality by Design (QbD) Principles in Method Development and Validation
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes understanding of products and processes. europa.eunih.gov When applied to analytical methods (Analytical QbD or AQbD), it ensures the development of a robust and reliable procedure for quantifying compounds like Raloxifene using this compound. researchgate.netnih.gov The goal is to build quality into the method from the start, rather than testing for it at the end. researchgate.net
The AQbD process involves several key steps:
Define the Analytical Target Profile (ATP): This first step outlines the goals of the method, such as the required accuracy, precision, sensitivity, and the intended use (e.g., pharmacokinetic studies). nih.gov
Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that must be controlled to meet the ATP (e.g., peak tailing, resolution). nih.govnih.gov CMPs are the method variables that can impact the CQAs (e.g., mobile phase pH, flow rate, column temperature). nih.govresearchgate.net
Risk Assessment: A systematic process, such as a fishbone diagram or Failure Mode Effects Analysis (FMEA), is used to identify and rank the CMPs that pose the highest risk to method performance. nih.govnih.gov
Design of Experiments (DoE): Statistical experimental designs (e.g., factorial or response surface designs) are employed to systematically study the effects of the high-risk CMPs on the CQAs. researchgate.netnih.gov This allows for a comprehensive understanding of the relationships between variables. nih.gov
Establish a Method Operable Design Region (MODR): The data from the DoE studies are used to define a multidimensional space (the MODR) where there is high confidence that the method will consistently meet its performance requirements. nih.govnih.gov Operating within this region provides flexibility for future adjustments without needing full revalidation. nih.gov
Lifecycle Management: The method's performance is continuously monitored over time to ensure it remains robust and fit for purpose. researchgate.net
For a Raloxifene assay using a deuterated internal standard, QbD might involve optimizing HPLC parameters like the mobile phase composition (e.g., ratio of methanol/acetonitrile (B52724) to buffer) and flow rate to ensure a clear separation from matrix components and achieve symmetrical peak shapes for both Raloxifene and Raloxifene-d4. nih.govresearchgate.net This systematic approach results in a more robust, reliable, and cost-effective analytical method. ijpsm.com
Table 3: Workflow for Implementing Quality by Design (QbD) in an Analytical Method
| Step | Description | Example for Raloxifene-d4 Assay | Reference |
|---|---|---|---|
| 1. Define ATP | Establish the goals and performance requirements of the method. | Quantify Raloxifene in human plasma with accuracy within 15% and precision ≤15% RSD. | nih.govnih.gov |
| 2. Identify CQAs & CMPs | Determine critical method outputs (CQAs) and inputs (CMPs). | CQA: Peak Resolution, Tailing Factor. CMP: Mobile Phase Ratio, Flow Rate, Column Temperature. | nih.govresearchgate.net |
| 3. Risk Assessment | Evaluate which CMPs have the most significant impact on CQAs. | Identify mobile phase composition and flow rate as high-risk parameters. | nih.govnih.gov |
| 4. Design of Experiments (DoE) | Systematically study the effects of high-risk CMPs. | Use a factorial design to test different combinations of mobile phase ratio and flow rate. | nih.govnih.gov |
| 5. Establish MODR | Define the robust operating range for the method. | Define a specific range for mobile phase composition and flow rate that consistently meets all CQAs. | nih.govnih.gov |
| 6. Lifecycle Management | Continuously monitor method performance. | Track QC sample performance over time to detect and address any method drift. | researchgate.net |
Applications in Pre Clinical and in Vitro Pharmacological Research Utilizing Raloxifene Dimesylate Hydrochloride D4
Elucidation of Metabolic Pathways of Raloxifene (B1678788) (via Deuterium (B1214612) Tracer Studies)
The incorporation of deuterium atoms into the raloxifene molecule to create Raloxifene-d4 (B19274) is a key strategy in metabolic research. nih.gov This isotopic labeling allows for the differentiation between the administered compound and its endogenously produced metabolites, facilitating a clear understanding of its metabolic fate. Stable isotope tracers are fundamental in studying biochemical kinetics, linking disease biology with the mechanism of action of drugs. nih.gov
In Vitro Glucuronidation Studies in Cellular and Subcellular Systems (e.g., Microsomes, Hepatocytes)
Raloxifene undergoes extensive first-pass metabolism, with glucuronidation being the primary pathway. thermofisher.comfda.gov In vitro systems such as human liver microsomes (HLMs), intestinal microsomes, and hepatocytes are routinely used to study this process. nih.govnih.govnih.gov These studies reveal that raloxifene is converted to its two main glucuronide metabolites: raloxifene-4'-glucuronide (M2) and raloxifene-6-glucuronide (M1). nih.gov
Research has shown that both the liver and the intestine are significant sites of raloxifene glucuronidation. nih.gov Intrinsic clearance values in intestinal microsomes have been found to be significantly higher than in liver microsomes, suggesting that intestinal glucuronidation is a major contributor to the presystemic clearance of raloxifene. nih.gov The use of Raloxifene-d4 as an internal standard in these assays ensures accurate quantification of the formation of these metabolites. nih.gov
Studies using human liver, intestine, kidney, and lung microsomes have demonstrated that the liver and intestine are the most important organs for raloxifene glucuronidation, with no activity detected in lung microsomes. nih.gov The intrinsic clearances for kidney, intestine, and liver have been reported to be 3.4, 28.1, and 39.6 ml·min⁻¹·kg⁻¹, respectively. nih.gov
Identification and Quantification of Deuterated Raloxifene Glucuronide Metabolites
The primary metabolites of raloxifene are raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc). nih.gov In addition to these, a diglucuronide metabolite, raloxifene-6,4'-diglucuronide (M3), has also been identified. nih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the simultaneous determination of raloxifene and its glucuronide metabolites in biological matrices like plasma and urine. thermofisher.comnih.gov
In these analytical methods, Raloxifene-d4 and its deuterated glucuronide metabolites (ral-6-Gluc-d4 and ral-4'-Gluc-d4) are used as internal standards. nih.gov This allows for precise quantification by correcting for variations in sample preparation and instrument response. The multiple reaction monitoring (MRM) mode in LC-MS/MS is used to detect specific transitions for both the non-deuterated and deuterated compounds. nih.gov For instance, the MRM transitions of m/z 474.2 → 112.2 for raloxifene and m/z 478.2 → 116.2 for raloxifene-d4 are monitored. nih.gov
| Compound | MRM Transition (m/z) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|---|
| Raloxifene | 474.2 → 112.2 | 0.02 - 2 | 0.08 |
| Raloxifene-d4 (Internal Standard) | 478.2 → 116.2 | N/A | N/A |
| Raloxifene-4'-glucuronide (R4G) | 650.5 → 474.3 | 3 - 300 | 0.78 |
| Raloxifene-6-glucuronide (R6G) | 650.5 → 474.3 | 0.6 - 60 | 0.625 |
| Raloxifene Glucuronides-d4 (Internal Standard) | 654.5 → 478.3 | N/A | N/A |
Data derived from multiple sources. nih.govthermofisher.com
Investigation of UGT Enzyme Isoform Contributions to Raloxifene Metabolism
The glucuronidation of raloxifene is catalyzed by various UDP-glucuronosyltransferase (UGT) enzyme isoforms. nih.gov Studies using recombinant human UGT enzymes have identified the key isoforms involved in this process.
Hepatic UGTs, primarily UGT1A1 and UGT1A9, and extra-hepatic UGTs, such as UGT1A8 and UGT1A10, are the main contributors to raloxifene glucuronidation. nih.gov Specifically, UGT1A1 is a major player in the formation of raloxifene-6-glucuronide in the liver, while UGT1A8 and UGT1A10 are significant in the intestine. nih.gov In contrast, UGT2B enzymes show no detectable activity towards raloxifene. nih.gov
Genetic polymorphisms in UGT genes, such as the UGT1A128 allele, can influence the rate of raloxifene metabolism, leading to interindividual variability in its pharmacokinetics. nih.govclinpgx.org For example, human liver microsomes from donors with the UGT1A128 allele have shown a significantly reduced metabolic clearance of raloxifene to its 6-glucuronide metabolite. nih.gov
| UGT Isoform | Location | Metabolite Formed | Relative Activity |
|---|---|---|---|
| UGT1A1 | Liver | Raloxifene-6-glucuronide | High |
| UGT1A9 | Liver | Raloxifene-6-glucuronide & Raloxifene-4'-glucuronide | Moderate |
| UGT1A8 | Intestine | Raloxifene-4'-glucuronide & Raloxifene-6-glucuronide | High |
| UGT1A10 | Intestine | Raloxifene-4'-glucuronide | Moderate |
Data synthesized from multiple sources. nih.govnih.govnih.gov
Non-Clinical Pharmacokinetic Investigations
The use of Raloxifene-d4 is essential in non-clinical pharmacokinetic studies to accurately determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies in animal models, such as rats, are crucial for understanding the pharmacokinetic profile of raloxifene. scielo.brresearchgate.net After oral administration, raloxifene is rapidly absorbed but has a low absolute bioavailability of about 2% due to extensive first-pass glucuronidation. thermofisher.com
Following intravenous administration in rats, the pharmacokinetic profile of raloxifene can be determined. researchgate.net In one study, a liquid chromatography-ultraviolet (LC-UV) method was developed and validated to measure raloxifene concentrations in rat plasma. scielo.br The drug was administered intravenously at a dose of 5 mg/kg, and plasma samples were analyzed to determine its pharmacokinetic parameters. scielo.br While this specific study did not use Raloxifene-d4, deuterated standards are the gold standard in more sensitive LC-MS/MS methods used in many preclinical ADME studies. thermofisher.com
Analytical Strategies for Pharmacokinetic Parameter Determination
Accurate determination of pharmacokinetic parameters relies on robust analytical methods. nih.gov LC-MS/MS is the preferred method for quantifying raloxifene and its metabolites in biological samples due to its high sensitivity and specificity. thermofisher.comnih.gov
In these assays, Raloxifene-d4 serves as the internal standard. thermofisher.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. scielo.br This allows for the precise calculation of raloxifene concentrations in unknown samples. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) are then calculated from the resulting concentration-time data. scielo.brnih.gov
| Parameter | Value | Route of Administration |
|---|---|---|
| Apparent Oral Clearance (CL/F) | 44.1 L/h/kg | Oral |
| Elimination Half-life (t1/2) | 27.7 hours | Oral |
| Apparent Volume of Distribution (Vd/F) | 2348 L/kg | Oral |
| Absolute Bioavailability | ~2% | Oral |
Assessment of Isotope Effects on Metabolic Stability and Pharmacokinetic Profiles
The use of deuterium-labeled compounds, such as Raloxifene Dimesylate Hydrochloride-d4, is a critical area of investigation in pharmacological research for assessing the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In drug metabolism, the substitution of hydrogen with deuterium at a site of metabolic attack can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, potentially altering the drug's pharmacokinetic profile. medchemexpress.com
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, to form raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. fda.govthermofisher.com Unconjugated raloxifene accounts for less than 1% of the total radiolabeled material in plasma. fda.gov The deuteration in Raloxifene-d4 has the potential to affect this metabolic pathway. If the deuterated positions are involved in the metabolic process, a slower rate of glucuronidation could occur. This modification in metabolic stability could lead to significant changes in key pharmacokinetic parameters. For instance, a reduced rate of metabolism could increase the systemic exposure (AUC) and maximum plasma concentration (Cmax) of the parent drug and prolong its elimination half-life (t½).
While specific comparative studies detailing the precise quantitative differences in metabolic stability between raloxifene and Raloxifene-d4 are not extensively published, the theoretical implications are well-established in pharmaceutical sciences. medchemexpress.com Research into deuterated analogues is often undertaken to explore the potential for creating "metabolically shielded" drugs with improved pharmacokinetic properties. Studies on similar benzothiophene (B83047) SERMs have shown that chemical modifications can indeed enhance metabolic stability and reduce the formation of certain metabolites. nih.gov Therefore, investigating Raloxifene-d4's metabolic profile is a valid strategy to understand its disposition and explore potential therapeutic advantages over the non-deuterated form.
Table 1: Theoretical Impact of Kinetic Isotope Effect on Raloxifene Pharmacokinetic Parameters This table illustrates the potential, theoretically-expected shifts in pharmacokinetic parameters for a deuterated compound like Raloxifene-d4 compared to its non-deuterated counterpart, assuming the deuteration slows metabolism.
| Pharmacokinetic Parameter | Standard Raloxifene | Raloxifene-d4 (Hypothetical) | Rationale for Change |
| Metabolic Clearance | High | Potentially Lower | Slower C-D bond cleavage in rate-determining metabolic steps. |
| Oral Bioavailability | Low (~2%) nih.govnih.gov | Potentially Higher | Reduced first-pass metabolism in the gut and liver. nih.gov |
| Half-life (t½) | ~27.7 hours (oral) fda.gov | Potentially Longer | Decreased rate of elimination due to slower metabolism. |
| Max Concentration (Cmax) | Variable | Potentially Higher | Reduced clearance and first-pass effect lead to higher peak plasma levels. |
| Area Under Curve (AUC) | Variable | Potentially Higher | Increased overall drug exposure due to slower clearance. |
In Vitro Transport and Permeability Studies (Analytical Aspects)
In the context of in vitro transport and permeability assays, this compound serves a crucial role not as the primary substance being tested for its transport characteristics, but as an ideal internal standard (IS) for quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comtexilajournal.com These assays, often employing cell lines like Caco-2 which mimic the human intestinal epithelium, are fundamental for predicting a drug's oral absorption and identifying its interaction with efflux transporters. nih.govevotec.com
The accuracy of these permeability studies depends on the precise quantification of the analyte (raloxifene) as it transverses the cell monolayer. The use of a stable isotope-labeled internal standard (SIL-IS) like Raloxifene-d4 is considered the gold standard for LC-MS/MS-based quantification. texilajournal.comchromforum.org Because Raloxifene-d4 is chemically identical to raloxifene, apart from its isotopic mass, it exhibits nearly identical chromatographic retention times and physicochemical properties, including extraction recovery. thermofisher.comtexilajournal.com This co-elution is critical because both the analyte and the IS experience the same matrix effects (ion suppression or enhancement) during the ionization process in the mass spectrometer, allowing for reliable correction and highly accurate quantification of the analyte. texilajournal.commyadlm.org
For example, in a Caco-2 permeability study of raloxifene, the experiment would measure the transport from an apical (A) chamber to a basolateral (B) chamber (for absorption) and from B to A (for efflux). evotec.com Raloxifene itself is a known substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). nih.govnih.gov To quantify the low concentrations of raloxifene in the receiver chamber, samples are collected, and a known amount of Raloxifene-d4 is added as the internal standard before sample processing and injection into the LC-MS/MS system. thermofisher.com The instrument is set to monitor specific mass-to-charge (m/z) transitions for both raloxifene and Raloxifene-d4, allowing for their simultaneous detection and the calculation of a precise concentration ratio.
Table 2: Analytical Parameters for Raloxifene Quantification using Raloxifene-d4 as an Internal Standard Data adapted from an LC-MS/MS method for the determination of raloxifene in human plasma. thermofisher.com
| Parameter | Raloxifene (Analyte) | Raloxifene-d4 (Internal Standard) |
| Chromatography Column | Hypersil GOLD™ PFP | Hypersil GOLD™ PFP |
| Detection Method | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Precursor Ion (Q1) m/z | 474.1 | 478.1 |
| Product Ion (Q2) m/z | 112.1 | 112.1 |
| Linear Dynamic Range | 0.02 to 2 ng/mL | N/A (Fixed Concentration) |
| Limit of Quantitation (LOQ) | 0.02 ng/mL | N/A |
| Correlation Coefficient (R²) | >0.995 | N/A |
Raloxifene Dimesylate Hydrochloride D4 As a Certified Reference Material
Role in Analytical Reference Standards Programs
In analytical chemistry, particularly for pharmaceutical analysis, achieving precise and accurate quantification of an active pharmaceutical ingredient (API) is critical. Raloxifene (B1678788) Dimesylate Hydrochloride-d4 plays a crucial role in this process as an internal standard. caymanchem.comcphi-online.com An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to every sample, including calibrators and quality controls. researchgate.netscioninstruments.comchromatographyonline.com
The use of a stable isotope-labeled version of the analyte, such as Raloxifene-d4 (B19274), is considered the gold standard for internal standards in mass spectrometry-based assays (e.g., LC-MS/MS). acanthusresearch.comcrimsonpublishers.com Because Raloxifene-d4 is chemically almost identical to the non-labeled Raloxifene, it behaves similarly during sample extraction, cleanup, and chromatographic separation. acanthusresearch.com However, due to the four deuterium (B1214612) atoms, it has a higher mass, allowing a mass spectrometer to distinguish it from the unlabeled analyte. acanthusresearch.com
This approach allows the system to correct for variations and potential errors that can occur during the analytical process. scioninstruments.commusechem.com By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for sample loss during preparation, fluctuations in injection volume, and variations in instrument response, including matrix effects where other components in the sample can suppress or enhance the analyte's signal. chromatographyonline.comcrimsonpublishers.com The use of Raloxifene Dimesylate Hydrochloride-d4 as an internal standard significantly improves the precision, accuracy, and robustness of quantitative methods for Raloxifene. crimsonpublishers.com
Characterization of Reference Material Purity and Identity
To qualify as a Certified Reference Material, this compound must be thoroughly characterized to confirm its identity and establish its purity with a high degree of confidence. intertek.comsigmaaldrich.com This characterization is documented in a Certificate of Analysis (CoA), which provides essential information on the material's properties. sigmaaldrich.comnih.gov A comprehensive suite of analytical techniques is employed to provide structural confirmation and quantitative purity assessment. intertek.comchemcon.com
Identity confirmation ensures that the material has the correct chemical structure. Purity testing quantifies the amount of the primary compound and identifies and quantifies any impurities, such as residual solvents, water content, or related substances. chemcon.com The isotopic purity, specifically the percentage of the deuterated forms, is also a critical parameter. caymanchem.com
Table 1: Analytical Techniques for Characterization of this compound as a CRM
| Analytical Technique | Purpose in Characterization |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determines the chromatographic purity by separating the main compound from organic impurities. A purity value of >95% is often required. chemcon.comlgcstandards.com |
| Mass Spectrometry (MS) | Confirms the molecular weight and structure of the compound. It is also used to verify the mass difference from the unlabeled analyte and confirm isotopic enrichment. acanthusresearch.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei. It is a primary method for identity confirmation and can also be used for quantitative analysis (qNMR). chemcon.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the identity of the compound by analyzing its absorption of infrared light, which corresponds to specific chemical bonds and functional groups. chemcon.com |
| Karl Fischer Titration | Quantifies the water content in the material, which is crucial for determining the purity of the solid substance. chemcon.comusp.org |
| Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) | Measures the amount of volatile substances (like water and residual solvents) in the sample. chemcon.com |
This table is a representation of typical characterization methods for certified reference materials and is based on established analytical practices. chemcon.com
Application in Quality Control and Quality Assurance of Pharmaceutical Products
This compound is integral to quality control (QC) and quality assurance (QA) programs for pharmaceutical products containing Raloxifene. researchgate.net Its primary application is in the validation and routine use of analytical methods designed to quantify the amount of Raloxifene API in the final dosage form. musechem.comresearchgate.net
During method validation, the SIL internal standard helps establish the method's key performance characteristics, including accuracy, precision, linearity, and robustness. musechem.com In routine QC testing, a known amount of the Raloxifene-d4 CRM is added to samples extracted from tablets or other formulations before analysis. ijpbms.com By using the internal standard method, QC laboratories can obtain highly reliable and reproducible results for the potency of the drug product. scioninstruments.com This ensures that each batch of the medication meets the required specifications for strength, helping to guarantee its quality and consistency. biopharmaconsultinggroup.com The use of a CRM like this compound provides metrological traceability, which is a key requirement for laboratories operating under stringent regulatory and quality standards such as ISO 17025. microbiologics.com
Q & A
Q. What safety protocols are critical when handling Raloxifene Dimesylate Hydrochloride-d4 in laboratory settings?
this compound is classified as a health hazard (H351: suspected carcinogen; H360: reproductive toxicity) and environmental hazard (H410: long-term aquatic toxicity). Researchers must use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper waste disposal to prevent environmental contamination. Safety Data Sheets (SDS) recommend handling in fume hoods and prohibiting discharge into waterways .
Q. How can USP-grade purity standards for Raloxifene Hydrochloride be validated in experimental formulations?
USP standards require the compound to contain 97.0–102.0% of the labeled active ingredient. Validation involves HPLC analysis with reference standards (USP Raloxifene Hydrochloride RS) under specified chromatographic conditions (e.g., C18 columns, UV detection at 280 nm). System suitability criteria include resolution ≥2.0 between raloxifene and related impurities (e.g., Related Compound C) and tailing factor ≤2.0 .
Q. What methodologies are recommended for preparing stable assay solutions of Raloxifene Hydrochloride?
Dissolve accurately weighed Raloxifene Hydrochloride in a diluent (e.g., methanol:water 1:1), sonicate to ensure solubility, and filter through a 0.45-μm membrane. Standard solutions (~0.06 mg/mL) must be stored in amber vials at controlled temperatures (20–25°C) to prevent photodegradation .
Q. How does pH influence the solubility of Raloxifene Hydrochloride in aqueous media?
Solubility is pH-dependent due to ionization of phenolic hydroxyl groups. In 0.01 M HCl (pH ~2), solubility increases significantly compared to neutral or alkaline buffers (e.g., phosphate pH 7.4). Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can further enhance solubility by forming inclusion complexes, improving bioavailability .
Advanced Research Questions
Q. How can contradictory clinical data on Raloxifene’s cardiovascular effects be reconciled in mechanistic studies?
Post-hoc analyses of the RUTH trial showed reduced coronary events in postmenopausal women <60 years (HR = 0.59), contrasting with null effects in older cohorts. Advanced studies should stratify by age, estrogen receptor (ER) status, and baseline cardiovascular risk. In vitro models (e.g., ERα/β-transfected cell lines) can clarify tissue-selective agonism/antagonism underlying these disparities .
Q. What experimental designs are optimal for assessing Raloxifene’s interaction with cyclodextrins in formulation studies?
Use phase-solubility diagrams to determine association constants (K1:1) with cyclodextrins (β-CD, HP-β-CD) in buffered solutions. For example, prepare serial dilutions of cyclodextrin (1–10 mM) in acetate buffer (pH 4.5), add excess Raloxifene, and quantify dissolved drug via HPLC. Stability studies (40°C/75% RH for 6 months) assess long-term complex integrity .
Q. How can impurity profiling of Raloxifene Hydrochloride be optimized using advanced chromatographic techniques?
Employ UPLC-MS/MS with a HILIC column (e.g., Waters Acquity BEH) and mobile phase (acetonitrile:ammonium formate buffer) for high-resolution separation of polar degradation products (e.g., sulfoxide derivatives). Quantify impurities against a calibrated reference standard (e.g., USP Raloxifene Hydrochloride RS) with a detection limit ≤0.1% .
Q. What strategies address Raloxifene’s low oral bioavailability in preclinical pharmacokinetic studies?
Co-administer with polysorbate 80 (1% w/v) to inhibit P-glycoprotein efflux in intestinal epithelium. Alternatively, use nanoemulsions (e.g., Capryol 90:Labrasol:Transcutol HP) to enhance lymphatic uptake. Validate bioavailability improvements via LC-MS/MS plasma profiling in rodent models .
Q. How do SERM-specific adverse events (e.g., thromboembolism) compare between Raloxifene and Tamoxifen in translational research?
Meta-analyses of the STAR trial show Raloxifene has a lower thromboembolic risk (RR = 0.75) than Tamoxifen, attributed to weaker ER agonism in hepatic coagulation pathways. Use human liver microsomes (HLMs) to compare CYP2C9/3A4-mediated metabolism, which modulates thrombotic biomarker (e.g., fibrinogen) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
